molecular formula C7H6O4 B3056787 2,3,5-Trihydroxybenzaldehyde CAS No. 74186-01-9

2,3,5-Trihydroxybenzaldehyde

Cat. No. B3056787
CAS RN: 74186-01-9
M. Wt: 154.12 g/mol
InChI Key: HUTITODAYBWJRG-UHFFFAOYSA-N
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Description

2,3,5-Trihydroxybenzaldehyde is a tri-substituted benzaldehyde . It has an empirical formula of C7H6O4 . It has been identified as one of the components in the ethyl acetate extract of Beta vulgaris var. cicla seeds .


Synthesis Analysis

2,3,5-Trihydroxybenzaldehyde can be prepared from sesamol . A method for preparing a similar compound, 2,3,4-trimethoxybenzaldehyde, involves using coking gallic acid as a raw material and dimethyl sulfate as an alkylate reagent .


Molecular Structure Analysis

The molecular formula of 2,3,5-Trihydroxybenzaldehyde is C7H6O4 . The average mass is 154.120 Da and the monoisotopic mass is 154.026611 Da .


Chemical Reactions Analysis

2,3,5-Trihydroxybenzaldehyde has been found to exhibit free radical-quenching ability, antioxidant bioactivity, and cytotoxicity .


Physical And Chemical Properties Analysis

2,3,5-Trihydroxybenzaldehyde appears as a light brown solid . It has a melting point range of 159 - 162 °C . The freezing point, boiling point, density, and refractive index of a similar compound, 2,4,5-THBA, are 499.65K, 510.61K, 1.3725g/cm3, and 1.6400, respectively .

Scientific Research Applications

Vibrational Spectral Analysis

2,4,6-Trihydroxybenzaldehyde (THB), closely related to 2,3,5-Trihydroxybenzaldehyde, has been studied for its structural and vibrational properties. Research demonstrates the use of Fourier transform infrared and Raman spectra for investigating the molecule's structure in solid space, focusing on its conformational stability and vibrational frequencies, which can be essential for understanding the compound's physical and chemical properties (Balachandran, Karpagam, & Lakshmi, 2012).

Potential in Chemoprevention

A study on 2,4,5-trihydroxybenzaldehyde, similar to 2,3,5-Trihydroxybenzaldehyde, highlights its potential as a chemopreventive agent against tumor cells. This study emphasizes the compound's cytotoxic effects on human leukemia HL-60 cells, suggesting its applicability in cancer research and therapy (Tseng, Tsheng, & Lee, 2001).

Application in Bioactive Metal Complexes

In the realm of bioactive compounds, research on Schiff base compound synthesis, involving derivatives of hydroxybenzaldehydes, shows the impact of metal ion coordination on biological properties. These findings indicate the potential of 2,3,5-Trihydroxybenzaldehyde derivatives in the synthesis of metal-based compounds with significant antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).

Anti-Obesity Effects

A study on 2,4,6-Trihydroxybenzaldehyde evaluates its inhibitory effects on adipocyte differentiation and anti-obesity effects in high-fat diet-induced obese mice. This suggests the potential of 2,3,5-Trihydroxybenzaldehyde in developing treatments for obesity and related metabolic disorders (Kim et al., 2015).

Use in Multicomponent Reactions

Salicylaldehyde, a derivative of hydroxybenzaldehyde, is used as a key chemical in multicomponent reactions, particularly in the synthesis of heterocyclic systems. This highlights the role of 2,3,5-Trihydroxybenzaldehyde and its derivatives in the synthesis of complex chemical structures, beneficial in pharmaceutical and industrial applications (Heravi et al., 2018).

Synthesis of Xanthene Dyes

2,4,6-Trihydroxybenzaldehyde has been used in a novel, eco-friendly synthesis of xanthene dyes, emphasizing its role in the development of environmentally benign chemical processes (Garrido-Zoido et al., 2022).

Mechanism of Action

The antimicrobial activity of carbohydrazone derived from 2,3,5-Trihydroxybenzaldehyde against bacteria and fungi has been investigated . It forms Schiff bases via [1+1] condensation with anthranilic acid .

Safety and Hazards

2,3,5-Trihydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,5-trihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-3,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTITODAYBWJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431430
Record name Benzaldehyde, 2,3,5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trihydroxybenzaldehyde

CAS RN

74186-01-9
Record name Benzaldehyde, 2,3,5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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